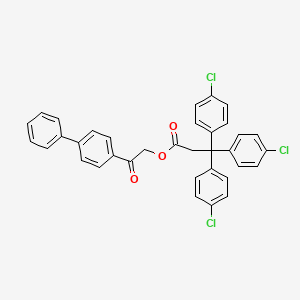![molecular formula C22H21Cl2N5O B11696030 2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696030.png)
2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound It features a pyrrole ring substituted with a dichlorophenyl group and a pyridine ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials may include 3,4-dichlorophenyl derivatives, pyrrole, and pyridine compounds. The key steps often involve:
- Formation of the pyrrole ring.
- Introduction of the dichlorophenyl group.
- Formation of the pyridine ring.
- Methoxymethylation and methylation reactions.
- Final condensation to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and pyridine rings can be oxidized under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole or pyridine N-oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
- 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-ETHYLPYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific substitution pattern and the presence of both pyrrole and pyridine rings. This combination of structural features imparts unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H21Cl2N5O |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[(2E)-2-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21Cl2N5O/c1-13-7-17(12-30-4)19(10-25)22(27-13)28-26-11-16-8-14(2)29(15(16)3)18-5-6-20(23)21(24)9-18/h5-9,11H,12H2,1-4H3,(H,27,28)/b26-11+ |
InChI Key |
UPYPNHOWHLAXOU-KBKYJPHKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695947.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695950.png)
![2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide](/img/structure/B11695957.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695967.png)



![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695977.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695999.png)

![butyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B11696013.png)
![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)
